2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine
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Overview
Description
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is a synthetic organic compound characterized by the presence of a benzyl group and a trifluoromethyl-substituted benzyl group attached to an isoxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine typically involves a multi-step process. One common method includes the cycloaddition reaction between a nitrone and an alkene. The nitrone is prepared from the corresponding hydroxylamine and aldehyde, while the alkene is often a substituted styrene derivative. The reaction is carried out under reflux conditions in a suitable solvent such as toluene, resulting in the formation of the isoxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-(4-methylbenzyl)isoxazolidine
- 2-Benzyl-5-(4-chlorobenzyl)isoxazolidine
- 2-Benzyl-5-(4-fluorobenzyl)isoxazolidine
Uniqueness
2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18F3NO |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-benzyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazolidine |
InChI |
InChI=1S/C18H18F3NO/c19-18(20,21)16-8-6-14(7-9-16)12-17-10-11-22(23-17)13-15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
InChI Key |
UPDXSXXSRCAATP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(OC1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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